2-Methylpropyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enoate
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Overview
Description
2-Methylpropyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enoate is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of both difluoro and trifluoromethyl groups, which contribute to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enoate typically involves the reaction of 2-methylpropyl alcohol with 3,3-difluoro-2-(trifluoromethyl)prop-2-enoic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing advanced reactors and continuous flow systems to ensure high yield and purity. The use of automated systems helps in maintaining consistent reaction conditions and optimizing production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Methylpropyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions include various fluorinated compounds, which are valuable intermediates in organic synthesis and pharmaceutical development .
Scientific Research Applications
2-Methylpropyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: It finds applications in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-Methylpropyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enoate involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong bonds with various substrates, influencing the reactivity and stability of the compound. The pathways involved include nucleophilic attack and electrophilic addition, which are critical in its chemical transformations .
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid: Similar in structure but differs in functional groups.
3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid: Contains a hydroxyl group instead of an ester group
Uniqueness
2-Methylpropyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enoate is unique due to its combination of difluoro and trifluoromethyl groups, which impart distinct chemical properties. Its reactivity and stability make it a valuable compound in various research and industrial applications .
Properties
CAS No. |
62935-24-4 |
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Molecular Formula |
C8H9F5O2 |
Molecular Weight |
232.15 g/mol |
IUPAC Name |
2-methylpropyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enoate |
InChI |
InChI=1S/C8H9F5O2/c1-4(2)3-15-7(14)5(6(9)10)8(11,12)13/h4H,3H2,1-2H3 |
InChI Key |
NPGRJORYSSPGER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C(=C(F)F)C(F)(F)F |
Origin of Product |
United States |
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